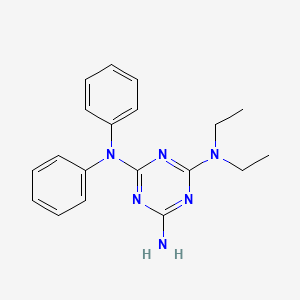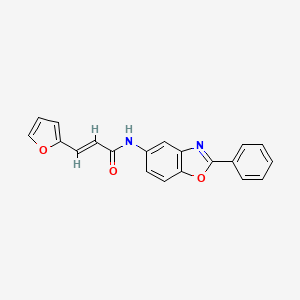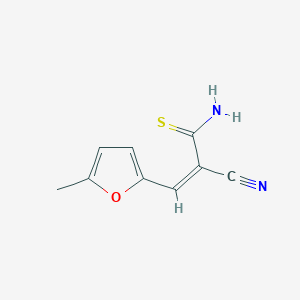![molecular formula C16H11FN4S B5585287 6-[(4-Fluoronaphthyl)methylthio]purine](/img/structure/B5585287.png)
6-[(4-Fluoronaphthyl)methylthio]purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Fluoronaphthyl)methylthio]purine is a synthetic organic compound belonging to the class of purine derivatives It features a purine ring substituted at the 6-position with a (4-fluoronaphthyl)methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Fluoronaphthyl)methylthio]purine typically involves the reaction of 6-chloropurine with (4-fluoronaphthyl)methylthiol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common bases used in this reaction include potassium carbonate or sodium hydride. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Fluoronaphthyl)methylthio]purine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the naphthyl ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom on the naphthyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines or thiols, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
6-[(4-Fluoronaphthyl)methylthio]purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[(4-Fluoronaphthyl)methylthio]purine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluoronaphthyl group enhances its binding affinity and specificity. The compound can also interfere with nucleic acid synthesis, leading to its potential use as an anticancer or antiviral agent.
Comparison with Similar Compounds
Similar Compounds
6-Methylthiopurine: A thiopurine derivative with a methylsulfanyl group at the 6-position. It is used in the treatment of certain cancers and autoimmune diseases.
6-Thioguanine: Another thiopurine derivative with a thiol group at the 6-position. It is used as a chemotherapeutic agent.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body. It is used as an immunosuppressant in organ transplantation and autoimmune diseases.
Uniqueness
6-[(4-Fluoronaphthyl)methylthio]purine is unique due to the presence of the fluoronaphthyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
6-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S/c17-13-6-5-10(11-3-1-2-4-12(11)13)7-22-16-14-15(19-8-18-14)20-9-21-16/h1-6,8-9H,7H2,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAZCJXZHNNUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5585217.png)
![9-[(3,5-dimethylisoxazol-4-yl)methyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585222.png)
![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5585241.png)

![N,6-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5585256.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5585262.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5585268.png)
![N-(2,6-difluorophenyl)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5585274.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5585277.png)
![5-(2-chloro-6-fluorobenzylidene)-3-[(2-chloro-6-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5585291.png)


![[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B5585316.png)
